molecular formula C20H14N2O2S B2399649 4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide CAS No. 313403-89-3

4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

Cat. No.: B2399649
CAS No.: 313403-89-3
M. Wt: 346.4
InChI Key: GVIJUPOMSUKGTO-UHFFFAOYSA-N
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Description

4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring fused with a naphthalene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .

Biochemical Analysis

Biochemical Properties

The nature of these interactions can be influenced by the specific substituents on the thiazole ring .

Cellular Effects

Thiazole derivatives have been reported to exhibit a wide range of biological activities, such as anti-inflammatory, antitumor, antiviral, and antimicrobial effects . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives are known for their stability and long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Thiazole derivatives are known to exhibit varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives are known to interact with various transporters or binding proteins, which can influence their localization or accumulation .

Subcellular Localization

Thiazole derivatives may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide typically involves a multi-step process. One common method starts with the preparation of the naphtho[2,1-d]thiazole core, which is then acetylated and coupled with benzamide. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Triethylamine, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial properties against bacteria and fungi.

    Medicine: Studied for its anticancer activities, particularly in inhibiting the growth of certain cancer cell lines.

Properties

IUPAC Name

4-acetyl-N-benzo[g][1,3]benzothiazol-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S/c1-12(23)13-6-8-15(9-7-13)19(24)22-20-21-17-11-10-14-4-2-3-5-16(14)18(17)25-20/h2-11H,1H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIJUPOMSUKGTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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